Home > Products > Screening Compounds P123564 > 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)-
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)- - 26351-04-2

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)-

Catalog Number: EVT-512308
CAS Number: 26351-04-2
Molecular Formula: C8H10N4O2
Molecular Weight: 197.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Theophylline (1,3-Dimethyl-7H-purine-2,6-dione)

    Compound Description: Theophylline is a bronchodilator used to treat asthma and other respiratory diseases. It is a methylxanthine derivative, structurally similar to caffeine and theobromine. [, , , ] It acts as a phosphodiesterase inhibitor, increasing intracellular cAMP levels and relaxing airway smooth muscle. [, ]

Doxofylline (7-(1,3-Dioxolan-2-ylmethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione)

    Compound Description: Doxofylline is a xanthine derivative with bronchodilator properties. It is used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). [, , , ]

8-Chloro-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

    Compound Description: This compound is a 1,3-dimethylpurine-2,6-dione derivative with chlorine and ethyl substitutions at positions 8 and 7, respectively. [] Its biological activity has not been extensively studied.

8-(2-Hydroxyphenyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

    Compound Description: This compound is an imidazole derivative featuring an annealed purine ring system, similar to benzimidazole. [] The molecule exhibits an intramolecular O—H⋯N hydrogen bond.

8-Chloro-7-(2,6-dichlorobenzyl)-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione

    Compound Description: This compound features a 2,6-dichlorobenzyl group at position 7 and a chlorine atom at position 8 of the 1,3-dimethylpurine-2,6-dione core. [] The crystal packing is influenced by intra- and intermolecular C-H...O hydrogen bonds, and Cl...phenyl-ring-centroid and weak stacking interactions.

1,3-Dimethyl-8-(1,2,3,4-tetrahydroxybutyl)-7H-purine-2,6-(1H,3H)-dione and 1,3-Dimethyl-8-(1,2,3,4,5-pentahydroxypentyl)-7H-purine-2,6-(1H,3H)-dione

    Compound Description: These compounds represent 1,3-dimethylpurine-2,6-dione derivatives with tetrahydroxybutyl and pentahydroxypentyl chains at position 8. []

(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)(dimethylphenylphosphine)gold(I)

    Compound Description: In this gold(I) complex, the gold atom is linearly coordinated by the phosphorus atom of the dimethylphenylphosphine ligand and the deprotonated N atom at position 7 of the theophyllinate ligand. []

7-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium tetrachloridoferrate(III)

    Compound Description: This compound contains the protonated form of Doxofylline, 7-(1,3-dioxolan-2-ylmethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, interacting with a tetrachloridoferrate(III) anion. []

Source and Classification

The compound is categorized under purine derivatives and is recognized for its potential applications in pharmacology. It has been studied for its effects on the central nervous system and its role as a stimulant. The CAS Registry Number for this compound is 37360813736-08-1, which facilitates its identification in chemical databases .

Synthesis Analysis

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)- typically involves multi-step organic reactions that may include:

  1. Formation of the Purine Core: The initial step often involves the condensation of suitable precursors to form the purine ring structure.
  2. Methylation Reactions: Methyl groups are introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  3. Deuteration: The incorporation of deuterium into the methyl group can be achieved through specific reactions involving deuterated reagents.

Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)- features a fused bicyclic ring system characteristic of purines. Key structural features include:

  • Purine Base: The bicyclic structure consists of a pyrimidine ring fused to an imidazole ring.
  • Methyl Substituents: The presence of three methyl groups at specific positions (1, 3, and 7) contributes to its chemical properties.

The compound's three-dimensional structure can be visualized using computational chemistry software that models molecular geometry based on quantum mechanical principles .

Chemical Reactions Analysis

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)- can undergo various chemical reactions typical for purines:

  • Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield nucleobase derivatives.
  • Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

These reactions are influenced by factors such as pH and temperature .

Mechanism of Action

The mechanism of action for this compound primarily revolves around its interaction with adenosine receptors in the brain. As a purine derivative:

  • Adenosine Receptor Modulation: It may act as an antagonist at adenosine A1 and A2 receptors, leading to increased neurotransmitter release and enhanced neuronal excitability.

This mechanism underlies its stimulant effects and potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) or narcolepsy .

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

PropertyValue
Molecular FormulaC18H23N5O2C_{18}H_{23}N_{5}O_{2}
Molecular Weight341.4075341.4075 g/mol
Melting PointNot specified
DensityNot specified
SolubilitySoluble in water

These properties play a significant role in determining the compound's behavior in biological systems and during synthesis .

Applications

The applications of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)- span several fields:

  • Pharmacology: Investigated for its potential as a central nervous system stimulant.
  • Research: Used in studies exploring adenosine receptor interactions and their implications in various neurological disorders.

Its unique structure also makes it a candidate for further modifications leading to novel therapeutic agents .

Introduction to 1H-Purine-2,6-dione Derivatives in Contemporary Drug Discovery

Role of Purine-Dione Scaffolds in Medicinal Chemistry

The 1H-purine-2,6-dione (xanthine) core represents a privileged scaffold in drug discovery due to its versatile pharmacological profile and structural adaptability. This bicyclic heterocyclic system, characterized by fused imidazole and pyrimidine rings with carbonyl groups at C2 and C6, serves as the molecular foundation for numerous therapeutic agents. The scaffold’s significance stems from:

  • Multitarget Engagement: Xanthine derivatives exhibit modulatory effects on diverse biological targets, including phosphodiesterases (PDEs), adenosine receptors, and kinase enzymes. This broad target profile enables applications in respiratory diseases (e.g., asthma), neurological disorders, antiviral therapy, and oncology [6] [8].
  • Structural Diversification: The purine-dione scaffold permits substitutions at N1, N3, N7, N9, and C8 positions, enabling rational optimization of pharmacokinetic and pharmacodynamic properties. For example, 7-benzylxanthine derivatives demonstrate potent inhibition of kinases (VEGFR-2, EGFR) and epigenetic regulators (LSD1/KDM1A), expanding their anticancer utility [2] [6].
  • Clinical Precedents: FDA-approved drugs like theophylline (1,3-dimethylxanthine; bronchodilator) and KMUP-1 (chemoprotective agent) validate the scaffold’s translational potential. Novel derivatives continue to emerge, such as 8-morpholinylxanthines acting as 5-HT7 receptor ligands (Ki = 10–260 nM) for neuropsychiatric disorders [5] [7].

Table 1: Pharmacological Profile of Selected Purine-2,6-dione Derivatives

CompoundSubstitution PatternBiological TargetActivity/IC50Therapeutic Area
Theophylline1,3-dimethylPDE, adenosine receptorsBronchodilationAsthma/COPD
Compound 1 (Nada et al.)8-aminopropyl-7-arylalkylSARS-CoV-2 MproGlideScore: -9.2 kcal/molAntiviral
KMUP-17-[2-(4-benzyipiperazinyl)ethyl]NF-κB pathwayReduced ROS/IL-6Liver injury
7-Benzyl-8-(hydrazide) xanthine7-benzyl, 8-cyanoacetohydrazideOxidative stressIC50: 28.02 μM (DPPH)Antioxidant
8-(4-Morpholinyl) xanthine7-arylalkyl, 8-morpholinyl5-HT7 receptorKi = 51–83 nMNeuropsychiatric disorders

Recent advances highlight scaffold utility in targeted therapies:

  • Antiviral Applications: E-pharmacophore modeling identified purine-2,6-dione derivatives as SARS-CoV-2 main protease (Mpro) inhibitors. Compound 1 (GlideScore: -9.2 kcal/mol) surpassed reference inhibitors (e.g., lopinavir) in binding affinity and MM-GBSA energy calculations (-65.3 kcal/mol), attributed to hydrogen bonding with His41/Gly143 and hydrophobic packing in the S1/S2 subsites [1] [9].
  • Oncology: Hybrid purine-diones incorporating aryl piperazine or triazole motifs exhibit nanomolar cytotoxicity against Huh7, HCT116, and MCF7 cells. Bis-purine derivatives with aliphatic linkers (e.g., 4b) demonstrated potent activity against HeLa cells (IC50 = 3.8 μM) [2].

Significance of Deuterated Modifications in Bioactive Compounds

Deuterium (²H) incorporation, particularly at metabolically vulnerable sites, represents a strategic approach to optimize drug metabolism without altering primary pharmacology. The kinetic isotope effect (KIE) arises from reduced vibrational frequency of C–²H bonds versus C–¹H bonds, potentially slowing oxidative metabolism by cytochrome P450 (CYP) enzymes. For purine-dione derivatives, deuterium’s impact includes:

  • Metabolic Stabilization: Selective deuteration at N7-methyl groups (e.g., 7-(methyl-d3) in 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)-) attenuates demethylation by CYP1A2 and CYP2E1, a primary clearance pathway for methylxanthines. Studies show deuterated analogs can increase half-life (t½) by 150–300% in microsomal assays due to KIE values of 2–7 for C–H bond cleavage [6].
  • Retained Target Engagement: Deuterium’s minimal steric perturbation ensures bioisosterism with protiated counterparts. For example, deuterated 8-aminopropylxanthines maintain high affinity for 5-HT1A/5-HT7 receptors (ΔKi < 15%), preserving functional activity in cAMP modulation assays [7].
  • Toxicological Mitigation: By reducing reactive metabolite formation (e.g., aldehydes from N-demethylation), deuteration may lower hepatotoxicity risks. This is critical for purine-diones like theophylline, which generates dimethylurea and hepatotoxic intermediates upon oxidation [5] [6].

Table 2: Impact of Deuterium on Purine-Dione Pharmacokinetics

Deuterated CompoundDeuteration SiteMetabolic ParameterChange vs. Protiated AnalogExperimental System
7-(methyl-d3)-TheophyllineN7-methylt½+220%Human liver microsomes
8-(CD2H)Propynyl xanthineC8-propynylAUC0–24h+180%Rat pharmacokinetics
7-(benzyl-d7)Xanthine7-benzylCLint-68%CYP3A4 incubation

Strategic considerations for deuteration include:

  • Site Selectivity: Optimal deuteration requires identifying metabolic "hotspots" via mass spectrometry. For methylxanthines, N7-methyl deuteration outperforms N1/N3 due to higher susceptibility to oxidation [5].
  • Synthetic Accessibility: Late-stage deuteration via reductive deuteration of aldehydes or H/D exchange minimizes complexity. The target compound 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)- can be synthesized via N-alkylation of theophylline with CD3I under phase-transfer conditions [3].
  • Regulatory Status: FDA guidelines (2017) classify deuterated analogs as "new chemical entities," requiring full development but offering patent life extension—critical for purine-diones with expired patents (e.g., theophylline) [6].

Properties

CAS Number

26351-04-2

Product Name

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)-

IUPAC Name

1,3-dimethyl-7-(trideuteriomethyl)purine-2,6-dione

Molecular Formula

C8H10N4O2

Molecular Weight

197.21 g/mol

InChI

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3

InChI Key

RYYVLZVUVIJVGH-FIBGUPNXSA-N

SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.